molecular formula C5H9N3 B3054317 2H-Imidazol-2-imine, 1,3-dihydro-1,3-dimethyl- CAS No. 59581-72-5

2H-Imidazol-2-imine, 1,3-dihydro-1,3-dimethyl-

Cat. No.: B3054317
CAS No.: 59581-72-5
M. Wt: 111.15 g/mol
InChI Key: GRXHHYBJSBUHDU-UHFFFAOYSA-N
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Description

2H-Imidazol-2-imine, 1,3-dihydro-1,3-dimethyl- is a heterocyclic compound that features a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound is known for its amphoteric nature, meaning it can exhibit both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .

Preparation Methods

The synthesis of 2H-Imidazol-2-imine, 1,3-dihydro-1,3-dimethyl- can be achieved through several methods:

Chemical Reactions Analysis

2H-Imidazol-2-imine, 1,3-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.

    Cyclization: The compound can form cyclic structures through intramolecular reactions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2H-Imidazol-2-imine, 1,3-dihydro-1,3-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

1,3-dimethylimidazol-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-7-3-4-8(2)5(7)6/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXHHYBJSBUHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN(C1=N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571977
Record name 1,3-Dimethyl-1,3-dihydro-2H-imidazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59581-72-5
Record name 1,3-Dimethyl-1,3-dihydro-2H-imidazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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